molecular formula C14H20N4O4 B067474 Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 193902-78-2

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B067474
CAS No.: 193902-78-2
M. Wt: 308.33 g/mol
InChI Key: WWFJYZONBJARJT-UHFFFAOYSA-N
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Scientific Research Applications

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is widely used in scientific research for various applications:

Mechanism of Action

Comparison with Similar Compounds

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound.

Biological Activity

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 193902-78-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C14H20N4O4
  • Molecular Weight : 308.34 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 97% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and nitro-substituted pyridines. The general synthetic route includes:

  • Formation of the Piperazine Derivative : Reaction of tert-butyl isocyanate with piperazine.
  • Nitration of Pyridine : Introduction of a nitro group at the 5-position of pyridine.
  • Carboxylation : Coupling the piperazine derivative with the nitro-pyridine to form the final product through an esterification reaction.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been noted for its potential as a histamine H3 receptor antagonist , which plays a significant role in neurological functions and could be beneficial in treating conditions like Alzheimer's disease and schizophrenia .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity to the human histamine H3 receptor (hH3R). The Ki values for various derivatives indicate that modifications to the piperazine structure can enhance receptor affinity, with some compounds showing Ki values as low as 16 nM .

In Vivo Studies

Animal models have demonstrated that compounds similar to this compound exhibit anticonvulsant properties. For instance, in maximal electroshock-induced seizure (MES) models in mice, certain derivatives were effective at preventing seizures, suggesting a neuroprotective effect .

Case Studies and Clinical Relevance

  • Anticonvulsant Activity : A series of studies highlighted the anticonvulsant effects of piperazine derivatives, indicating their potential use in treating epilepsy and other seizure disorders .
  • Cognitive Enhancement : Research has suggested that antagonists of the H3 receptor can enhance cognitive functions, making these compounds candidates for further development in cognitive disorders .
  • Selectivity and Safety Profiles : The selectivity for hH3R over other histamine receptors (H1 and H2) suggests a favorable safety profile, reducing the likelihood of side effects commonly associated with non-selective antihistamines .

Data Table: Biological Activity Overview

Activity TypeTargetAffinity (Ki)Model UsedReference
Histamine H3 AntagonismHuman Histamine H3 Receptor16 - 120 nMIn vitro binding assays
AnticonvulsantMaximal Electroshock SeizureEffectiveMouse model
Cognitive EnhancementCognitive FunctionsPromisingBehavioral tests

Properties

IUPAC Name

tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFJYZONBJARJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584673
Record name tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193902-78-2
Record name tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Nitro-2-chloropyridine (21) (350 mg, 2.21 mmol) and 1-Boc-piperazine (430 mg, 2.31 mmol) were dissolved in MeCN (3.6 mL). TEA (400 μL, 2.87 mmol) was added and the mixture heated at 140° C. in the microwave (250 W, stirring) for 30 minutes. The solvent was evaporated in vacuo and the residue dissolved in DCM (75 mL). The solution was washed with 0.5N HCl (2×20 mL) and the organic phase washed with saturated brine solution (40 mL), then dried (MgSO4), filtered and the solvent evaporated in vacuo to afford the title compound as a yellow solid (646 mg, 95%); LCMS, Rt=2.97 min (MeOH-FA method), m/z 309 (MH+).
Quantity
350 mg
Type
reactant
Reaction Step One
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430 mg
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reactant
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3.6 mL
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solvent
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TEA
Quantity
400 μL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5-nitropyridine (5.0 g, 24.6 mmol), tert-butyl piperazine-1-carboxylate (13.8 g, 74.2 mmol), acetonitrile (150 mL) was stirred at reflux for 2.5 h. After the reaction was completed, the solvent was removed under reduced pressure to afford 197a as a yellow solid (4.1 g, 54%). MS-ESI: [M+H]+ 309.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
54%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Potassium carbonate (1.7 g, 12.31 mmol) was added to a solution of 2-Chloro-5-nitropyridine (1.33 g, 8.38 mmol) and piperazine-1-carboxylic acid tert-butyl ester (1.57 g, 8.42 mmol) in dioxane (10 ml) then stirred at reflux for 4 hours. The reaction was cooled, and solvent evaporated. The residue was extracted with MeCl2 (100 ml) washed with H2O (50 ml), separated organic layer washed with brine (50 ml) dried over MgSO4, filtered and solvent evaporated yielding a residue which chromatographed on silica gel eluting with 10% v/v EtOAc/hexanes yielding desired product as a pale yellow solid (2.3 g, 88%)
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One

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